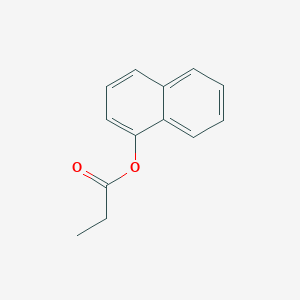

1-Naphthyl propionate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXPDEZCWCPLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953294 | |

| Record name | Naphthalen-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3121-71-9 | |

| Record name | 1-Naphthyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3121-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalen-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQM4E5EPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 1 Naphthyl Propionate

Synthetic Pathways and Reaction Schemes

The synthesis of 1-naphthyl propionate (B1217596) and its derivatives can be achieved through various chemical strategies, primarily involving esterification and modifications of precursor molecules. These methods allow for the creation of a diverse range of compounds with specific properties, including those with chiral centers, which are significant in materials science.

Esterification Routes for Naphthyl Propionate Synthesis

The direct esterification of 1-naphthol (B170400) with propionic acid or its derivatives is a fundamental method for synthesizing 1-naphthyl propionate. A common approach involves the Fischer-Speier esterification, where 1-naphthol is reacted with propionic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heated under reflux. banglajol.info This method is effective for producing simple alkyl esters of naphthalenic compounds. banglajol.info

Another route involves the use of more reactive acylating agents like propionyl chloride or propionic anhydride. For instance, (S)-naproxen chloride has been reacted with various alkanols in the presence of propylene (B89431) oxide to yield chiral esters. tandfonline.comresearchgate.net This highlights a versatile pathway to naphthyl propionate derivatives starting from a readily available chiral precursor.

Palladium-catalyzed reactions also offer a pathway to aromatic esters. For example, refluxing a mixture of an aromatic compound, palladium acetate (B1210297), sodium acetate, and nitric acid in acetic acid can yield the corresponding ester. google.com Specifically, phenyl propionate has been synthesized by refluxing benzene (B151609) with palladium acetate and propionic acid. google.com

| Reactants | Catalyst/Reagent | Product | Reference |

| 1-Naphthol, Propionic Acid | Conc. H2SO4 | This compound | banglajol.info |

| (S)-Naproxen chloride, Alkanols | Propylene oxide | Chiral naphthyl propionate esters | tandfonline.comresearchgate.net |

| Benzene, Propionic Acid | Palladium acetate, Nitric acid | Phenyl propionate | google.com |

Chiral Synthesis of Naphthyl Propionate Derivatives from Optically Active Precursors

The synthesis of chiral naphthyl propionate derivatives is of significant interest, particularly for applications in liquid crystals and as intermediates for bioactive molecules. tandfonline.comresearchgate.netcsic.es A prominent starting material for these syntheses is (S)-naproxen, an optically active profen drug. tandfonline.comresearchgate.net

One documented pathway begins with the conversion of (S)-naproxen to (S)-naproxen chloride, which is then esterified with various alcohols to produce chiral esters. tandfonline.comresearchgate.net Subsequent demethylation of these esters yields naphthols, which can be further esterified to create complex chiral liquid crystalline compounds. tandfonline.comresearchgate.net High-performance liquid chromatography (HPLC) analysis using a chiral column is often employed to confirm that no racemization occurs during these synthetic steps. tandfonline.com

Kinetic resolution using chiral catalysts is another powerful technique. For example, planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been used to resolve racemic β-hydroxy esters, providing access to optically pure aromatic β-hydroxy esters which are valuable synthetic intermediates. csic.es

| Precursor | Key Transformation | Product | Significance | Reference |

| (S)-Naproxen | Esterification and further functionalization | Chiral naphthyl propionate liquid crystals | Materials science applications | tandfonline.comresearchgate.net |

| Racemic β-hydroxy esters | Kinetic resolution with planar-chiral DMAP catalyst | Optically pure aromatic β-hydroxy esters | Intermediates for bioactive molecules | csic.es |

Regioselective Functionalization and Structural Modifications

Regioselective functionalization of the naphthalene (B1677914) core is crucial for tailoring the properties of this compound derivatives. nih.gov Directed C-H activation strategies, often employing metal catalysis, have emerged as powerful tools for introducing functional groups at specific positions on the naphthalene ring. nih.govresearchgate.net The choice of directing group on the naphthalene substrate plays a pivotal role in determining the position of functionalization. nih.gov

For instance, different regiochemistries can be accessed through the halogenation of naphthalene derivatives using various flavin-dependent halogenase (Fl-Hal) enzymes, followed by cross-coupling reactions. nih.gov This chemoenzymatic approach allows for selective C-H functionalization. Furthermore, the use of protecting groups and specific catalysts can direct reactions to less accessible positions on the naphthalene ring, such as the C6 position. researchgate.net

Derivatization Strategies for Enhanced Analysis and Chiral Resolution

Derivatization is a key strategy to improve the detection and separation of analytes in various analytical techniques. For naphthyl propionates, this is particularly important for chromatographic analysis and mass spectrometry.

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization involves modifying the analyte before it enters the chromatography column to enhance its detection properties or improve separation. academicjournals.orgresearchgate.net This is a common practice in high-performance liquid chromatography (HPLC). academicjournals.org For compounds containing hydroxyl or carboxylic acid groups, derivatization can improve their volatility for gas chromatography or their detectability for HPLC with UV or fluorescence detectors.

For amino acids, reagents like 1-naphthylisocyanate have been used for pre-column derivatization, resulting in highly fluorescent naphthylcarbamoyl amino acids that can be easily detected. nih.gov While not directly on this compound, this illustrates a relevant derivatization strategy for naphthyl-containing compounds. The resulting derivatives are often stable and can be separated effectively using reversed-phase HPLC. nih.gov The choice of derivatizing agent is critical and depends on the functional groups present in the analyte and the desired detection method. sci-hub.box

| Derivatization Reagent | Analyte Type | Purpose | Detection Method | Reference |

| 1-Naphthylisocyanate | Amino acids | Enhance fluorescence | HPLC with fluorescence/UV detection | nih.gov |

| o-Phthaldialdehyde (OPA) | Amino acids | High sensitivity | HPLC with fluorescence detection | sci-hub.box |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amino acids | High sensitivity | HPLC with fluorescence detection | sci-hub.box |

| Phenyl isothiocyanate (PITC) | Amino acids | UV detection | HPLC with UV detection | sci-hub.box |

| 1-Dimethylaminonaphthalene-5-sulphonyl chloride (dansyl-Cl) | Amino acids | High sensitivity | HPLC with fluorescence detection | sci-hub.box |

A recent innovation is the development of in-needle pre-column derivatization, which automates the process and significantly reduces the amount of reagent needed, improving throughput. nih.gov

Reactive Matrices and Derivatizing Agents for Mass Spectrometry

In mass spectrometry (MS), derivatization can be used to increase the molecular weight of an analyte, shifting it out of the low-mass "chemical noise" region, and to improve its ionization efficiency. nih.gov This is particularly useful in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging (MSI). nih.gov

Reactive matrices are compounds that both act as a MALDI matrix and chemically derivatize the analyte on the tissue sample (on-tissue chemical derivatization, OTCD). nih.govresearchgate.net These reactive matrices can introduce a permanent charge to the analyte, a process known as "charge-tagging," which greatly enhances sensitivity in positive ion mass spectrometry. google.comgoogle.com For example, pyrylium-based reactive matrices can react with primary and secondary amines, as well as phenolic hydroxides. google.com

Hydrazine-based reagents are effective for derivatizing carbonyl-containing compounds, such as certain steroids, to form hydrazones which have improved ionization efficiency. shu.ac.uk This approach has been successfully applied to both in-solution and on-tissue derivatization for MALDI-MS analysis. shu.ac.uk

| Reagent/Matrix Type | Analyte Functional Group | Purpose | MS Technique | Reference |

| Pyrylium-based reactive matrices | Primary/secondary amines, phenolic hydroxides | Charge-tagging, increased sensitivity | MALDI-MS, ESI-MS | google.comgoogle.com |

| Hydrazine-based reagents (e.g., DNPH, DMNTH) | Carbonyls | Improved ionization efficiency | MALDI-MS | shu.ac.uk |

Derivatization for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. While this compound itself is not a chiral molecule, related chiral compounds containing a naphthyl group are central to methodologies for determining the absolute configuration of other chiral substances, particularly alcohols. The primary technique involves using a chiral derivatizing agent (CDA) to convert a chiral alcohol into a mixture of diastereomers, which can then be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.

A prominent and powerful chiral derivatizing agent for this purpose is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) . researchgate.nettcichemicals.combates.edu This reagent is employed to determine the absolute configurations of chiral alcohols through the ¹H NMR anisotropy method. researchgate.netbates.edu The fundamental principle involves the reaction of the chiral alcohol of unknown configuration with the enantiopure MαNP acid to form covalent diastereomeric esters. researchgate.nettcichemicals.com

The naphthalene ring within the MαNP acid moiety exerts a significant diamagnetic anisotropy effect. This effect creates a distinct magnetic environment for the protons of the alcohol moiety in the resulting diastereomers. Consequently, the corresponding protons in the two diastereomers exhibit different chemical shifts (δ) in the ¹H NMR spectrum. The difference in these chemical shifts (Δδ = δS - δR) provides the basis for assigning the absolute configuration. tcichemicals.com

The general procedure is as follows:

The chiral alcohol is reacted with both the (S)- and (R)-enantiomers of MαNP acid to form two separate diastereomeric esters. tcichemicals.com

The ¹H NMR spectra of both diastereomeric products are recorded and analyzed. tcichemicals.com

The chemical shifts for the protons on the alcohol portion of the esters are compared, and the Δδ values are calculated. tcichemicals.com

A model is used to correlate the sign of the Δδ values (positive or negative) to the spatial arrangement of the substituents around the chiral center of the alcohol, thereby allowing the determination of its absolute configuration. tcichemicals.com

The use of MαNP acid offers distinct advantages over other traditional derivatizing agents like α-methoxy-α-phenylacetic acid (MPA) or Mosher's acid (MTPA). researchgate.nettcichemicals.com The naphthalene group in MαNP acid generally induces larger chemical shift differences (Δδ values), leading to more reliable assignments. researchgate.net Furthermore, MαNP acid is inert towards racemization during the derivatization process because its chiral carbon lacks an acidic proton. tcichemicals.com This method serves as a powerful alternative to techniques like X-ray crystallography. tcichemicals.com

Table 1: Comparison of Chiral Derivatizing Agents This table provides a comparison of MαNP acid with other common chiral derivatizing agents used for the determination of absolute configuration by NMR.

| Derivatizing Agent | Full Name | Key Structural Feature |

| MαNP acid | 2-Methoxy-2-(1-naphthyl)propionic acid | Naphthalene Ring |

| MNA | 2-Methoxy-2-(2-naphthyl)acetic Acid | Naphthalene Ring |

| MPA | 2-Methoxy-2-phenylacetic acid | Phenyl Ring |

| MTPA | α-Methoxy-α-trifluoromethylphenylacetic acid | Phenyl Ring, CF₃ Group |

Data sourced from multiple references. researchgate.nettcichemicals.com

Table 2: Research Findings on MαNP Acid Derivatization This table summarizes key research findings related to the application of MαNP acid.

| Study Focus | Key Finding | Reference |

| Method Development | MαNP acid is a powerful tool for preparing enantiopure alcohols and determining their absolute configuration via the ¹H NMR anisotropy method. | bates.edu |

| Application | Successfully applied to various racemic alcohols for enantioresolution and absolute configuration determination. | researchgate.net |

| Kinetic Resolution | A new diastereomer method using MαNP acid and its deuterium-labeled enantiomer was developed to determine enantiomeric excess (% ee) while eliminating the kinetic resolution effect. | acs.org |

| Comparative Study | The naphthalene moiety in MαNP acid provides a stronger anisotropy effect compared to phenyl-based agents like MTPA and MPA. | researchgate.nettcichemicals.com |

Enzymatic Catalysis and Substrate Specificity of 1 Naphthyl Propionate

Identification and Characterization of Esterases Hydrolyzing Naphthyl Propionate (B1217596)

The hydrolysis of 1-Naphthyl propionate is a key reaction catalyzed by a diverse group of enzymes known as carboxylesterases. These enzymes are ubiquitous in nature, found in animals, plants, and microorganisms, where they play vital roles in detoxification and metabolism. The study of these enzymes often involves their purification and subsequent characterization to understand their specific functions and catalytic properties.

Carboxylesterase Purification and Activity Profiling

The purification of carboxylesterases is a critical step in characterizing their activity with specific substrates like this compound. A notable example is the purification of a carboxylesterase from the latex of Synadenium grantii. This enzyme was purified to homogeneity using a combination of acetone fractionation, carboxymethyl-Sephadex chromatography, and Sepharose-6B gel filtration. The homogeneity of the purified enzyme was confirmed by polyacrylamide gel electrophoresis (PAGE), isoelectric focussing, and sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE). This carboxylesterase demonstrated a preference for short-chain naphthyl esters, with this compound being a favored substrate.

Activity profiling of this purified plant-derived carboxylesterase revealed its high affinity for this compound. The enzyme exhibited significant hydrolytic activity towards this substrate, which was quantified to determine its kinetic parameters. The purification process is essential to eliminate other interfering proteins and enzymes, allowing for a precise assessment of the specific carboxylesterase's activity and substrate preference.

Microbial Esterase Characterization with Naphthyl Propionate Substrates

While extensive research exists on microbial esterases, specific characterization using this compound as a substrate is not as commonly documented as with other model substrates like p-nitrophenyl esters or 1-naphthyl acetate (B1210297). Microbial esterases are known for their broad substrate specificity and are often screened using a variety of ester compounds. For instance, studies on esterases from Paenibacillus sp. have included 1-naphthyl esters in their substrate panels, though detailed kinetic data for this compound is often not the primary focus.

The general approach to characterizing microbial esterases involves expressing the enzyme in a host organism, such as E. coli, followed by purification. The purified enzyme is then subjected to activity assays with a range of substrates to determine its specificity. While many studies confirm activity with naphthyl esters, specific data for this compound remains an area for further investigation to fully understand the substrate scope of these microbial enzymes.

Plant Esterase Substrate Specificity with Naphthyl Propionate

Plant esterases exhibit a wide range of substrate specificities, and this compound has been shown to be a valuable tool in elucidating these differences. The carboxylesterase purified from the latex of Synadenium grantii demonstrated a clear preference for short-chain naphthyl esters, with this compound being a particularly good substrate ias.ac.in. The enzyme showed a higher affinity for this compound compared to 1-naphthyl acetate and 1-naphthyl butyrate (B1204436) ias.ac.in. This specificity is crucial for understanding the physiological role of the enzyme in the plant.

Studies on esterases from other plant sources, such as pea (Pisum sativum), have also utilized naphthyl esters to characterize enzyme activity. However, detailed comparative kinetic data with this compound are not always available, highlighting the study on the Synadenium grantii esterase as a key reference in this area.

Kinetic Studies of this compound Hydrolysis

Kinetic studies are fundamental to understanding the catalytic efficiency and mechanism of an enzyme. For the hydrolysis of this compound, these studies involve determining key parameters that describe the enzyme-substrate interaction and the influence of reaction conditions.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate and the substrate concentration. The parameters derived from this model, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide valuable insights into the enzyme's catalytic performance.

For the carboxylesterase from Synadenium grantii, the Km and Vmax values for the hydrolysis of this compound were determined from Lineweaver-Burk plots. The enzyme exhibited a Km of 1.67 × 10⁻⁴ M and a Vmax of 0.6 µmol/min ias.ac.in. A lower Km value indicates a higher affinity of the enzyme for the substrate. When compared to other naphthyl esters, this carboxylesterase showed a lower Km and a higher Vmax for this compound, indicating a higher affinity and catalytic efficiency for this substrate ias.ac.in.

| Enzyme Source | Substrate | Km (M) | Vmax (µmol/min) |

| Synadenium grantii latex | This compound | 1.67 × 10⁻⁴ | 0.6 |

| Synadenium grantii latex | 1-Naphthyl acetate | 7.14 × 10⁻⁴ | 0.4 |

| Synadenium grantii latex | 1-Naphthyl butyrate | 4.00 × 10⁻⁴ | 0.32 |

pH and Temperature Optima for Enzymatic Activity

The catalytic activity of enzymes is highly dependent on the pH and temperature of the reaction environment. Determining the optimal conditions is crucial for understanding the enzyme's function in its physiological context and for its potential biotechnological applications.

The carboxylesterase from Synadenium grantii displayed an optimal pH of 7.5 and an optimal temperature of 45°C for the hydrolysis of 1-naphthyl acetate ias.ac.in. While the specific optima for this compound were not explicitly separated in this study, the general characterization provides a strong indication of the conditions under which the enzyme is most active with this substrate. Studies on other esterases have shown that optimal pH can range from acidic to alkaline, and optimal temperatures can vary widely depending on the source organism. For example, an esterase from Aspergillus versicolor showed an optimal temperature of 45°C and an optimal pH range of 6.0 to 7.0 .

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

| Synadenium grantii latex | 7.5 | 45 |

| Aspergillus versicolor | 6.0 - 7.0 | 45 |

Influence of Detergents and Ionic Strength on Esterase Activity

The catalytic activity of esterases that hydrolyze substrates like this compound can be significantly modulated by the presence of detergents and variations in the ionic strength of the medium. Detergents, being amphipathic molecules, can interact with enzymes in complex ways, leading to either an enhancement or a reduction in their activity.

The effect of detergents often depends on their concentration relative to their critical micelle concentration (CMC), the concentration at which detergent molecules begin to form micelles. Studies on thermophilic lipases using p-nitrophenyl laurate, a long-chain fatty acid derivative, have demonstrated that the anionic detergent sodium dodecyl sulfate (SDS) can have a profound impact on catalytic activity. The activity of these lipases increased dramatically around the CMC of SDS (approximately 2 mM), peaking at a concentration of 7 mM (0.2%). In the presence of 0.2% SDS, the maximum reaction velocity (Vmax) for two different lipases, LipA and LipB, increased from 12.6 and 13.3 U·mg⁻¹ to 105 and 112 U·mg⁻¹, respectively. nih.gov This activation is thought to occur because detergents bind to the enzyme, potentially near the active site's "lid" domain, inducing conformational changes that improve substrate accessibility. nih.gov

Similarly, research on the hydrolysis of 2-naphthyl acetate by α-chymotrypsin in the presence of the cationic surfactant dodecyltrimethylammonium bromide (DTAB) showed a five-fold enhancement of catalytic activity in pre-micellar solutions. researchgate.net However, once micelles are formed, the activity can decrease significantly. This suggests that individual detergent molecules or small aggregates can interact favorably with the enzyme-substrate complex, while larger micelles might sequester the substrate or induce unfavorable conformational changes in the enzyme. The presence of other polymers, such as hydroxypropylmethyl cellulose (B213188) (HPMC), can retard the reaction rate by interfering with the binding of the substrate to detergent micelles. nih.gov

The influence of various detergents on the activity of LipA and LipB is summarized below.

| Detergent | Effect on Lipase Activity | Concentration for Peak Activity |

| Sodium Dodecyl Sulfate (SDS) | Drastic increase in activity | 7 mM (0.2%) |

| Tween 20 | Moderate activation | Below CMC |

| Other Non-ionic Detergents | Moderate activation | Below CMC |

Ionic strength also plays a crucial role in esterase activity. The electrostatic interactions within the enzyme and between the enzyme and its substrate are sensitive to the concentration of ions in the solution. Changes in ionic strength can alter the enzyme's tertiary structure, affect the solubility of the substrate, and modify the ionization state of amino acid residues in the active site, all of which can influence the catalytic efficiency.

Stereoselective Enzymatic Transformations Involving Naphthyl Propionate

Esterases often exhibit a high degree of stereoselectivity, preferentially hydrolyzing one enantiomer of a chiral ester over the other. This property is critical in various biotechnological applications, including the kinetic resolution of racemic mixtures. While direct studies on the stereoselective hydrolysis of this compound are not extensively detailed in the provided sources, strong parallels can be drawn from research on structurally similar compounds.

For instance, the enzymatic hydrolysis of ester-type prodrugs of propranolol, which includes O-propionyl propranolol, demonstrates significant stereoselectivity that is dependent on the specific tissue and its associated esterases. In rat plasma, the hydrolysis of the (R)-isomer of the propionate ester was faster than that of the (S)-isomer. nih.gov Conversely, in liver and intestine homogenates, the (S)-isomer was hydrolyzed more rapidly. nih.gov This highlights that different esterases possess distinct chiral active sites, leading to opposite enantiomeric preferences.

The following table illustrates the tissue-dependent stereoselectivity in the hydrolysis of propranolol esters.

| Tissue | Faster Hydrolyzed Enantiomer (Propionate Ester) | S/R Hydrolysis Rate Ratio |

| Plasma | (R)-isomer | < 1 |

| Liver Homogenate | (S)-isomer | > 1 |

| Intestine Homogenate | (S)-isomer | > 1 |

Further evidence comes from the lipase-catalyzed selective hydrolysis of naproxen methyl ester, which contains a naphthyl group similar to this compound. In this case, lipase demonstrates a very high enantiomeric ratio (E value of 356), indicating a strong preference for one enantiomer, allowing for the efficient separation of the S-form of naproxen, which is 28 times more physiologically active than its R-form. researchgate.net

The ability of an esterase to discriminate between enantiomers stems from the chiral three-dimensional structure of its active site. For effective chiral recognition to occur, there must be at least a three-point interaction between the substrate and the enzyme's active site, where the interactions for one enantiomer are significantly more favorable than for the other.

These interactions can include hydrophobic interactions, hydrogen bonding, and steric hindrance. The active site of an esterase creates a pocket with a specific geometry. One enantiomer of a chiral substrate like a naphthyl propionate derivative will fit optimally into this pocket, allowing the catalytic residues (e.g., the serine-histidine-aspartate triad in serine hydrolases) to be perfectly positioned to attack the ester bond. The other enantiomer, due to its different spatial arrangement of substituents, will bind less productively. This suboptimal binding can be due to steric clashes with the active site wall or the inability to form crucial stabilizing bonds, resulting in a much slower rate of hydrolysis.

The mechanism of discrimination can involve both the inclusion of the substrate within the active site cavity and interactions with functional groups on the enzyme's surface. mdpi.com The differing selectivities observed in various rat tissues for propranolol esters suggest that the esterase isozymes present in the plasma, liver, and intestine have active sites with distinct topographies, leading to different or even reversed chiral preferences. nih.gov

Inhibition and Activation Mechanisms of Naphthyl Propionate Esterases

Esterases that hydrolyze naphthyl esters, often referred to as non-specific esterases or carboxylesterases, are highly susceptible to inhibition by organophosphate (OP) and carbamate compounds. These compounds are potent, often irreversible, inhibitors that function by mimicking the transition state of the ester hydrolysis reaction.

The mechanism of inhibition involves the phosphorylation (by OPs) or carbamylation (by carbamates) of the active site serine residue within the catalytic triad of the esterase. This covalent modification renders the enzyme inactive because the resulting phosphoester or carbamoyl-ester bond is extremely stable and hydrolyzes very slowly, if at all, preventing the enzyme from turning over its natural substrate.

Studies on human monocyte esterase activity, which is typically measured using naphthyl esters as substrates, have shown potent inhibition by various OP insecticides. For example, Vapona, Rabon, and Naled are highly effective inhibitors, with 50% inhibition (I₅₀) occurring at very low concentrations. nih.gov Carbamates like Baygon are also inhibitory, though generally less potent than organophosphates. nih.gov

The inhibitory potency of various insecticides on monocyte esterase is detailed in the table below.

| Inhibitor | Type | I₅₀ ( g/liter ) |

| Vapona | Organophosphate | 0.22 x 10⁻⁶ |

| Rabon | Organophosphate | 1.5 x 10⁻⁶ |

| Naled | Organophosphate | 2.6 x 10⁻⁶ |

| Parathion | Thiophosphate | 3.7 x 10⁻⁵ |

| Baygon | Carbamate | 1.5 x 10⁻⁴ |

| Dursban | Thiophosphate | Marginal Inhibition |

| Carbaryl (B1668338) | Carbamate | Marginal Inhibition |

Furthermore, the inhibition can be enantioselective if the organophosphate inhibitor is chiral. Research on α-naphthyl acetate esterase (ANAE) demonstrated that the (R)-enantiomer of malaoxon and the (S)-enantiomer of methamidophos were more potent inhibitors than their respective counterparts, indicating that the enzyme's active site can distinguish between the stereoisomers of the inhibitors. nih.gov

The hydrolysis of this compound yields two products: 1-naphthol (B170400) and propionic acid. It is possible for one or both of these products to inhibit the activity of the esterase that produced them. This phenomenon, known as product inhibition, occurs when the product molecule binds to the enzyme's active site, competing with the substrate for access.

1-Naphthol, with its aromatic ring structure, is a plausible candidate for an inhibitory product. Research has demonstrated that derivatives of 1-naphthol are effective inhibitors of acetylcholinesterase (AChE), an enzyme that shares mechanistic similarities with many non-specific esterases. nih.gov These 1-naphthol derivatives were found to be potent inhibitors of AChE, with inhibition constant (Ki) values in the nanomolar range (0.096 to 0.177 µM). nih.gov

This suggests that the 1-naphthol product from this compound hydrolysis could bind to the active site of the esterase, occupying the same space that the naphthyl moiety of the substrate would. By doing so, it acts as a competitive inhibitor, preventing further substrate molecules from binding and being hydrolyzed. The extent of this inhibition would depend on the concentration of 1-naphthol and its binding affinity (Ki) for the specific esterase. Such product inhibition can be a significant factor in kinetic studies, as the reaction rate may decrease over time not only due to substrate depletion but also due to the accumulation of an inhibitory product.

Advanced Spectroscopic and Chromatographic Characterization of 1 Naphthyl Propionate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive analytical tool for the qualitative and quantitative analysis of 1-Naphthyl propionate (B1217596). Its applications range from elucidating three-dimensional structure to determining absolute purity.

The stereochemistry and preferred conformation of naphthyl propionate esters in solution are critical factors influencing their chemical and biological activity. NMR spectroscopy is a primary tool for these investigations. The bulky and planar naphthyl group significantly influences the conformational preferences of the ester.

Research on related compounds, such as esters of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), provides a model for understanding these interactions. researchgate.netresearchgate.net Studies have shown that MαNP esters predominantly adopt a specific syn-syn conformation in solution. researchgate.net This preferred conformation is stabilized by intramolecular forces, including a hydrogen-bond-like interaction involving the H-8' proton of the naphthyl ring and the two nearby oxygen atoms of the ester group. researchgate.net This conformational rigidity is key to their effectiveness as chiral resolving agents. The anisotropic effect of the naphthyl ring's current, which is highly dependent on the molecule's geometry, causes significant shifts in the NMR signals of nearby protons, allowing for detailed conformational analysis. researchgate.nettcichemicals.com By analyzing nuclear Overhauser effect (NOE) data and coupling constants, the three-dimensional arrangement of the molecule can be determined.

The ¹H NMR anisotropy method is a widely used empirical technique for determining the absolute configuration of chiral molecules, particularly secondary alcohols, by converting them into diastereomeric esters with a chiral derivatizing agent. nih.gov Esters derived from naphthyl-containing acids are particularly effective due to the large magnetic anisotropy of the naphthyl group. researchgate.net

When a racemic alcohol is esterified with an enantiopure naphthyl propionate derivative, such as (S)-MαNP acid, two diastereomers are formed. researchgate.netnih.gov In the preferred conformation of these diastereomeric esters, the substituents of the original alcohol are positioned differently relative to the plane of the naphthyl ring. The magnetic field induced by the aromatic ring current shields any substituent positioned directly above it, causing its proton signals to shift to a higher field (lower ppm value) in the ¹H NMR spectrum. tcichemicals.com The difference in chemical shift (Δδ) for a given proton between the two diastereomers (Δδ = δ(R-ester) - δ(S-ester)) is used to deduce the absolute configuration of the alcohol. researchgate.net A general "sector rule" has been proposed where positive and negative Δδ values for different substituents are mapped to determine the stereochemistry. researchgate.net This method is convenient as it does not require crystallization and can be performed with standard NMR equipment. tcichemicals.com

| Parameter | Description | Application to Naphthyl Propionate Esters |

|---|---|---|

| Principle | Uses the magnetic anisotropy of an aromatic ring to induce chemical shift differences in nearby protons of diastereomers. | The naphthyl ring creates a strong anisotropic effect, leading to large and easily measurable chemical shift differences (Δδ). researchgate.net |

| Procedure | A chiral alcohol is esterified with an enantiopure chiral naphthyl propionic acid (e.g., MαNP acid). The ¹H NMR spectra of the resulting diastereomers are compared. nih.gov | The large Δδ values observed between diastereomeric MαNP esters facilitate reliable configurational assignment. researchgate.net |

| Interpretation | The sign of the Δδ value (δR - δS) for protons on the alcohol moiety indicates their spatial orientation relative to the naphthyl ring in the molecule's preferred conformation. researchgate.net | A model based on a preferred syn-syn conformation allows the correlation of Δδ patterns with the absolute configuration of the alcohol. researchgate.net |

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision, traceable to the International System of Units (SI). bipm.orgusp.org Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself and relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. resolvemass.caox.ac.uk

The purity of a sample like 1-Naphthyl propionate can be determined by dissolving a precisely weighed amount of the sample along with a weighed amount of a certified internal standard in a deuterated solvent. acs.org The purity of the analyte is calculated using the integrals of selected signals from both the analyte and the standard, their respective molecular weights, the number of protons generating each signal, and their weighed masses. usp.org The method is versatile, non-destructive, and provides structural confirmation simultaneously with quantification. resolvemass.canih.gov Careful optimization of experimental parameters is crucial for achieving high accuracy. ox.ac.uk

| Parameter | Requirement/Description | Rationale |

|---|---|---|

| Internal Standard | A stable, high-purity compound with signals that do not overlap with the analyte. Must be accurately weighed. resolvemass.ca | Serves as the reference for quantification. Its known purity is critical for the accuracy of the analyte's purity calculation. usp.org |

| Relaxation Delay (D1) | Must be sufficiently long (typically > 5 times the longest T1 relaxation time of the protons being integrated) to ensure complete relaxation of all nuclei. ox.ac.uk | Prevents signal saturation, ensuring that the integral area is directly proportional to the number of protons. |

| Pulse Angle | A calibrated 90° pulse is often used, but a smaller flip angle (e.g., 30°) combined with a shorter D1 can be used if T1 values are long. Pulse must be uniform across the spectral width. acs.org | Ensures uniform excitation of all relevant signals for accurate integration. |

| Signal-to-Noise Ratio (S/N) | Should be high enough (typically >150:1) for the signals used in the calculation to allow for precise integration. ox.ac.uk | Minimizes integration errors and improves the precision of the measurement. |

| Data Processing | Careful phasing and baseline correction are essential. A consistent integration region should be used for all relevant peaks. | Ensures that the measured integral areas accurately reflect the signal intensity. |

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the premier technique for the separation and analysis of this compound, offering high resolution and sensitivity for both chiral separations and quantitative analysis.

The direct separation of enantiomers is a significant challenge in analytical chemistry. HPLC using chiral stationary phases (CSPs) is one of the most effective methods for this purpose. mdpi.com A CSP creates a chiral environment that allows it to interact differently with the two enantiomers of a racemic compound, leading to the formation of transient diastereomeric complexes with different stabilities and, consequently, different retention times. bgb-analytik.com

For compounds like naphthyl propionates, several types of CSPs are effective, largely due to the presence of the aromatic naphthyl ring which can participate in π-π stacking interactions. hplc.eu

Pirkle-type (Brush-type) CSPs: These phases often contain π-acidic (e.g., 3,5-dinitrobenzoyl groups) or π-basic moieties that interact with the π-electron system of the analyte's naphthyl group. hplc.eu

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded to silica (B1680970) are among the most versatile and widely used CSPs. bgb-analytik.commdpi.com They offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, allowing for the resolution of a broad range of racemates.

Cyclodextrin-based CSPs: These involve cyclodextrin (B1172386) molecules bonded to a silica support. Chiral recognition occurs as the analyte fits into the hydrophobic cavity of the cyclodextrin, with additional interactions at the chiral rim of the cyclodextrin molecule. mdpi.comresearchgate.net

The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation on these columns. bgb-analytik.com

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism with Naphthyl Compounds |

|---|---|---|

| Pirkle-Type (π-acceptor) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions between the electron-deficient dinitrobenzoyl ring of the CSP and the electron-rich naphthyl ring of the analyte. hplc.eu |

| Polysaccharide-Based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | A combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure. mdpi.com |

| Cyclodextrin-Based | β-cyclodextrin | Inclusion of the naphthyl group into the hydrophobic cyclodextrin cavity, along with hydrogen bonding interactions at the rim. researchgate.net |

| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | Primarily for compounds with primary amine groups, but demonstrates the principle of complexation-based chiral recognition. hplc.eu |

Developing a robust and reliable HPLC method for the quantification of this compound and its potential metabolites, such as 1-naphthol (B170400) or conjugated derivatives, is essential for pharmacokinetic and metabolic studies. nih.gov A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically the goal. medipol.edu.trnih.gov

Method development begins with selecting an appropriate column, usually a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. transharmreduction.org The mobile phase composition is then optimized to achieve good resolution between the parent compound, its metabolites, and any impurities. A common approach uses a gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govderpharmachemica.com The detector wavelength is set at the λ-max of the naphthyl chromophore (typically around 280 nm) for optimal sensitivity.

Once chromatographic conditions are established, the method must be validated according to International Council for Harmonisation (ICH) guidelines. nih.gov This involves assessing parameters such as specificity (ability to resolve the analyte from all other components), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. medipol.edu.trtransharmreduction.org Forced degradation studies are also performed to ensure the method can separate the analyte from its degradation products, confirming its stability-indicating capability. medipol.edu.tr

| Parameter | Typical Starting Condition | Purpose/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Separates based on hydrophobicity. C18 is a good first choice for aromatic compounds. transharmreduction.org |

| Mobile Phase | A: Water or Buffer (e.g., 0.1% Phosphoric Acid) B: Acetonitrile or Methanol | Gradient elution (e.g., starting at 30% B, increasing to 90% B) is often needed to resolve compounds with different polarities. google.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution. google.com |

| Column Temperature | 25-40 °C | Controlling temperature ensures reproducible retention times and can improve peak shape. google.com |

| Detection | UV Detector at ~280 nm | The naphthyl group has strong UV absorbance, providing good sensitivity. A Diode Array Detector (DAD) can confirm peak purity. google.com |

| Injection Volume | 10-20 µL | Standard volume, adjusted based on sample concentration and sensitivity requirements. transharmreduction.org |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) serves as a powerful analytical technique for the structural elucidation and identification of organic compounds such as this compound. Through ionization and subsequent fragmentation, MS provides a distinct fingerprint of a molecule based on the mass-to-charge ratio (m/z) of its constituent ions. This section explores the application of mass spectrometry in the characterization of this compound, including the identification of its derivatized forms and the analysis of its fragmentation patterns.

Identification of Derivatized Naphthyl Propionate Species

While this compound can be analyzed directly by mass spectrometry, chemical derivatization is a strategy often employed to enhance its detectability and improve chromatographic separation. spectrabase.comacdlabs.com Derivatization can modify the polarity and volatility of the analyte, making it more amenable to specific ionization techniques and potentially leading to more informative mass spectra. spectrabase.com

For instance, in cases where the analyte has poor ionization efficiency, derivatization can introduce a chemical moiety that is more readily ionized. fiveable.me Although specific studies on the derivatization of this compound are not extensively documented, general derivatization strategies for esters and related compounds can be considered.

One common approach for compounds containing a carbonyl group is the use of hydrazine-based reagents. scbt.comnist.gov These reagents react with the carbonyl functionality to form hydrazones, which often exhibit improved ionization efficiency in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). scbt.comvulcanchem.com For example, reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) could potentially be used to derivatize this compound, leading to the formation of a more readily detectable derivative. scbt.comnist.gov The resulting mass spectrum would show a molecular ion corresponding to the mass of the derivatized product, which can confirm the presence of the original analyte.

The following table illustrates hypothetical derivatization reactions that could be applied to this compound:

| Derivatizing Agent | Reactive Site on this compound | Expected Derivative | Purpose of Derivatization |

| Hydrazine-based reagents (e.g., DNPH) | Carbonyl group of the ester | Hydrazone derivative | Enhanced ionization and detection |

| Hydroxylamine | Carbonyl group of the ester | Oxime derivative | Improved chromatographic properties |

It is important to note that the selection of a derivatizing agent and reaction conditions would require empirical optimization to achieve the desired analytical outcome.

Fragmentation Pathways and Structural Characterization

Electron ionization (EI) mass spectrometry is a common technique for the analysis of volatile organic compounds. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. sciex.com

While a publicly available mass spectrum for this compound under EI is not readily found, the mass spectrum of its isomer, 2-Naphthyl propionate, is available from the NIST WebBook and provides valuable insight into the expected fragmentation pathways. nist.gov The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgarizona.edu

The molecular ion of this compound (C₁₃H₁₂O₂) has a nominal mass of 200 u. scbt.com Upon ionization, several key fragmentation pathways can be predicted:

Formation of the Naphthoxy Radical and Propionyl Cation: Cleavage of the ester C-O bond can result in the formation of a propionyl cation ([CH₃CH₂CO]⁺) with an m/z of 57. This is often a prominent peak in the mass spectra of propionate esters. ebi.ac.uk

Formation of the Naphthyl Cation: Subsequent loss of carbon monoxide (CO) from the propionyl cation can lead to the formation of an ethyl cation ([CH₃CH₂]⁺) with an m/z of 29.

Formation of the Naphthoxy Cation: Alternatively, cleavage can result in the formation of a naphthoxy cation ([C₁₀H₇O]⁺) with an m/z of 143, with the charge retained on the oxygen-containing fragment.

Formation of the Naphthyl Cation via Rearrangement: A common fragmentation pathway for aromatic esters is the loss of the entire ester side chain, leading to the formation of the stable naphthyl cation ([C₁₀H₇]⁺) with an m/z of 127. This would involve the cleavage of the bond between the naphthyl ring and the ester oxygen, followed by a hydrogen rearrangement.

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain on the acid side, a McLafferty rearrangement can occur. fiveable.me In the case of this compound, this would involve the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule, resulting in a fragment ion with an m/z of 144, corresponding to 1-naphthol.

The mass spectrum of 2-Naphthyl propionate shows a base peak at m/z 144, which strongly suggests that the McLafferty rearrangement is a dominant fragmentation pathway. nist.gov Other significant peaks are observed at m/z 115 and 200 (the molecular ion). nist.gov The peak at m/z 115 likely arises from the further fragmentation of the 1-naphthol ion.

The following table summarizes the expected major fragment ions for this compound based on general fragmentation principles and data from its isomer:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 200 | [C₁₃H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 144 | [C₁₀H₈O]⁺• | McLafferty Rearrangement (loss of C₂H₄) |

| 128 | [C₁₀H₈]⁺• | Naphthalene (B1677914) cation (loss of propionic acid radical) |

| 115 | [C₉H₇]⁺ | Loss of CO from the m/z 143 fragment or further fragmentation of the naphthyl moiety |

| 57 | [C₂H₅CO]⁺ | Propionyl cation (cleavage of the ester C-O bond) |

The analysis of these characteristic fragment ions allows for the confident identification and structural confirmation of this compound.

Computational Chemistry and Theoretical Mechanistic Insights into 1 Naphthyl Propionate Reactions

Quantum Chemical Investigations of Naphthyl Radical Reactivity

Quantum chemical calculations provide profound insights into the high-energy, transient species that govern chemical reactions. The 1-naphthyl radical (C₁₀H₇•), formed by the removal of a hydrogen atom from naphthalene (B1677914), is a key intermediate in the high-temperature oxidation and pyrolysis of polycyclic aromatic hydrocarbons (PAHs). researchgate.net Theoretical studies on this radical are crucial for understanding the degradation of the first aromatic ring and the formation of pollutants. core.ac.uk

Potential energy surface (PES) calculations are fundamental to understanding reaction pathways, transition states, and product distributions. For the 1-naphthyl radical, PES studies reveal the intricate mechanisms of its reactions with various atmospheric and combustion-relevant molecules.

The reaction of the 1-naphthyl radical with molecular oxygen (O₂) is shown to be initiated by a barrierless addition of O₂ to the radical site, a highly exothermic process. acs.orgepa.govnih.gov The initial attack leads to the formation of a 1-naphthylperoxy radical (C₁₀H₇OO•), a critical first step in oxidation. wiley.com Similarly, reactions with other small molecules, like vinylacetylene, are also characterized by barrierless pathways, particularly at low temperatures, which is relevant for environments like Titan's atmosphere. researchgate.net At higher temperatures, such as in combustion flames, alternative pathways with entrance barriers become accessible. researchgate.net

Studies on the reaction of 1-naphthyl radicals with ethylene (B1197577) have identified multiple products, including vinyl naphthalene, acenaphthene, and acenaphthylene. acs.org The potential energy surfaces calculated for these reactions help to construct detailed kinetic schemes that model the formation of these larger PAHs. acs.org

Data derived from theoretical calculations at the G3(MP2,CC)//B3LYP/6-311G* level of theory.*

The oxidation of naphthyl moieties is a complex process involving numerous intermediates and competing reaction channels. Theoretical studies have been instrumental in mapping these mechanisms.

The initial adduct of the 1-naphthyl radical and O₂, the 1-naphthylperoxy radical, is chemically activated and can undergo several transformations. acs.orgepa.gov One pathway involves the elimination of an oxygen atom to form the 1-naphthoxy radical. acs.orgepa.govnih.gov This naphthoxy radical can further decompose to produce an indenyl radical and carbon monoxide (CO). acs.orgepa.gov

Alternatively, a more complex mechanism involves the insertion of an oxygen atom from the peroxy adduct into the aromatic ring, leading to bicyclic intermediates. acs.orgepa.govnih.gov These intermediates are predicted to decompose into various stable products, including the indenyl radical plus carbon dioxide (CO₂), 1,2-naphthoquinone (B1664529) plus a hydrogen atom, and 1-benzopyranyl plus CO. acs.orgepa.govnih.gov Ab-initio and DFT calculations suggest that the oxidation of the 1-naphthyl radical opens at least six major consecutive reaction channels, some of which were not previously considered in standard oxidation mechanisms. core.ac.ukwiley.com

In the context of atmospheric chemistry, the oxidation of naphthalene is often initiated by the hydroxyl (•OH) radical. acs.orgrsc.org This process is dominated by •OH addition to the naphthalene ring, forming a naphthalene-OH adduct, which then reacts with O₂. rsc.orgrsc.org The subsequent reactions can lead to the formation of products like 1-naphthol (B170400) or, through a series of steps involving peroxy radicals, dissociate into compounds like 2-formylcinnamaldehyde. rsc.org

To move from a static picture of reaction pathways to a dynamic understanding of reaction rates, theoretical chemists employ Transition State Theory (TST) and its variants, such as RRKM (Rice–Ramsperger–Kassel–Marcus) theory. researchgate.net These statistical theories are used to calculate the rate constants of elementary reaction steps based on the properties of the reactants and the transition state structures on the potential energy surface. acs.orgresearchgate.net

For the reaction of the 1-naphthyl radical with O₂, simplified kinetic calculations using TST predict that at high temperatures, the formation of 1-naphthoxy + O is favored. nih.gov Conversely, at lower temperatures, the irreversible oxygen atom insertion mechanism, leading to various decomposition products, is preferable. nih.gov Kinetic parameters for the six main consecutive channels in the 1-naphthyl radical + O₂ reaction have been determined using chemical activation analysis based on canonical TST calculations. core.ac.ukwiley.com

In the reaction of 2-naphthyl radicals with phenylacetylene, conventional TST was used for reactions with high energy barriers, while variational TST (VTST) was applied to the initial low-barrier addition step to account for variational effects. maxapress.com Such calculations provide temperature- and pressure-dependent rate constants that are essential for accurate combustion and atmospheric modeling. researchgate.netmaxapress.com

Molecular Modeling and Conformational Analysis of Naphthyl Propionate (B1217596)

Molecular modeling techniques are used to predict the three-dimensional structures of molecules and their dynamic behavior. darlingmodels.comresearchgate.netrsc.org For a molecule like 1-naphthyl propionate, this involves determining the preferred orientations (conformations) of the flexible propionate side chain relative to the rigid naphthalene ring system.

While this compound itself is achiral, the introduction of a chiral center, as in related compounds, makes stereochemistry a critical aspect. A powerful tool for both resolving enantiomers and determining their absolute configuration is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). researchgate.netresearchgate.net This chiral auxiliary is esterified with a racemic alcohol, creating a mixture of diastereomers. researchgate.net

These diastereomeric esters can often be separated using standard HPLC on silica (B1680970) gel. researchgate.netresearchgate.net Once separated, the absolute configuration can be unambiguously determined by methods such as X-ray crystallography. researchgate.nettcichemicals.com The known configuration of the MαNP acid allows for the assignment of the configuration of the alcohol. The ¹H NMR anisotropy method is also a powerful technique, where the large magnetic anisotropy of the naphthyl group in MαNP acid causes significant and predictable differences in the chemical shifts of the protons in the two diastereomers, allowing for configurational assignment. researchgate.net

Table 2: Methods for Determining Absolute Configuration of Naphthyl-Containing Chiral Esters

| Method | Principle | Application Example | Citation |

|---|---|---|---|

| X-Ray Crystallography | Anomalous dispersion effect of heavy atoms in a single crystal of a diastereomer. | Determination of the absolute configuration of diastereomeric esters of MαNP acid and various alcohols. | researchgate.nettcichemicals.com |

| ¹H NMR Anisotropy | The naphthyl group's magnetic anisotropy induces different chemical shifts (Δδ) for protons in diastereomeric esters, which correlate to their spatial arrangement. | Determining the absolute configuration of chiral alcohols esterified with MαNP acid. | researchgate.netresearchgate.net |

The conformation of a molecule like this compound in solution is not static but exists as an equilibrium of different low-energy structures. acs.org This equilibrium is dictated by a balance of intramolecular and intermolecular forces. science.gov The planarity and large surface area of the naphthalene ring make it susceptible to π-π stacking interactions, which can influence crystal packing and aggregation in solution. grafiati.com

Solvents play a critical role in modulating these interactions and shifting conformational equilibria. weebly.com The influence of the solvent can be modeled computationally using approaches like the Polarized Continuum Model (PCM) or by including explicit solvent molecules in molecular dynamics simulations. jlu.edu.cnrsc.org In polar solvents, conformations with larger dipole moments are generally stabilized. grafiati.com For a naphthyl ester, the orientation of the carbonyl group relative to the naphthyl ring can significantly alter the molecular dipole moment, and thus the stability of a given conformer will be solvent-dependent. grafiati.comweebly.com Hydrogen bonding between the solute and protic solvents can also strongly influence conformational preferences. science.gov Computational conformational searches can identify the most stable structures in different environments, providing insight into how intermolecular forces and solvent effects dictate the molecule's preferred shape. acs.orgschrodinger.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for understanding how a molecule's chemical structure relates to its biological activity. rasayanjournal.co.in SAR provides qualitative insights by examining how structural modifications affect activity, while QSAR aims to establish mathematical models that quantitatively correlate physicochemical properties (molecular descriptors) with biological functions. rasayanjournal.co.inmdpi.com For this compound, these studies are crucial for elucidating the structural features that govern its interaction with enzymes, particularly esterases.

Correlation of Molecular Descriptors with Esterase Substrate Activity

The interaction of this compound with esterases is governed by a combination of molecular properties that can be quantified using descriptors. The most significant descriptors in esterase-substrate interactions are typically categorized as lipophilic, electronic, and steric. rasayanjournal.co.inubaya.ac.id QSAR models for esterase activity often take the form of a linear or non-linear equation that combines these parameters to predict the rate of hydrolysis (k) or the Michaelis-Menten constant (Km). researchgate.net

Lipophilic Descriptors: Lipophilicity, commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is critical for a substrate's ability to cross biological membranes and access the active site of an enzyme. researchgate.net For the α-naphthyl carboxylate series, studies have shown that an increase in lipophilicity enhances enzyme activity up to an optimal point (a logP value of approximately 4.0), after which further increases in lipophilicity lead to decreased activity. ucanr.edu This suggests that while a certain degree of hydrophobicity is necessary for binding, excessive lipophilicity may hinder proper orientation within the active site or reduce solubility in the aqueous phase.

Electronic Descriptors: Electronic effects influence the susceptibility of the ester's carbonyl carbon to nucleophilic attack, a key step in enzymatic hydrolysis. Descriptors such as the Hammett constant (σ) quantify the electron-withdrawing or electron-donating nature of substituents. For ester hydrolysis, electron-withdrawing groups on the leaving group (the naphthyl moiety) would typically increase the electrophilicity of the carbonyl carbon, making it a better target for the serine hydrolase mechanism of esterases. acs.org

Steric Descriptors: The size and shape of the substrate are critical for its fit within the enzyme's active site. Steric parameters, such as Taft's steric constant (Es) and molar refractivity (MR), are used to quantify these effects. rasayanjournal.co.inubaya.ac.id Research on α-naphthyl esters has demonstrated that as the alkyl chain length of the acyl group increases (e.g., from propionate to caprylate), there is a corresponding decrease in substrate activity for certain esterases. ethz.ch This indicates that the active site of these enzymes has specific spatial constraints, and bulky groups can cause steric hindrance, preventing optimal binding and catalysis. researchgate.netethz.ch

The following table summarizes the key molecular descriptors and their hypothesized correlation with the esterase substrate activity of this compound and related esters.

Table 1: Correlation of Molecular Descriptors with Esterase Substrate Activity

| Descriptor Category | Specific Descriptor | General Effect on Ester Hydrolysis | Hypothesized Correlation for this compound |

|---|---|---|---|

| Lipophilic | logP | Influences transport to and binding at the active site. | Positive correlation up to an optimal value (~4.0), then negative. ucanr.edu |

| Electronic | Hammett Constant (σ) | Modifies the electrophilicity of the carbonyl carbon. | Positive correlation for electron-withdrawing substituents on the naphthyl ring. |

| Steric | Taft Steric Constant (Es) | Affects the fit of the substrate within the enzyme's active site. | Negative correlation with increasing size of the acyl group (e.g., propionate vs. butyrate). ethz.ch |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. | Negative correlation with increasing bulk, indicating potential steric hindrance. rasayanjournal.co.in |

Electronic Structure Analysis and Reactivity Prediction

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of a molecule and predicting its reactivity. researchgate.netresearchgate.net For this compound, these analyses provide fundamental insights into its chemical behavior, especially the mechanism of its hydrolysis.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. samipubco.com In the context of ester hydrolysis, the nucleophilic attack by a water molecule or a serine residue in an esterase involves the interaction of the nucleophile's HOMO with the ester's LUMO. For this compound, the LUMO is expected to be localized primarily on the carbonyl group (C=O), making the carbonyl carbon the primary site for nucleophilic attack. physchemres.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netsamipubco.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. physchemres.org For this compound, the MEP would show a strong negative potential around the carbonyl oxygen and a significant positive potential on the carbonyl carbon. This confirms the carbonyl carbon as the electrophilic center for the hydrolysis reaction.

Reaction Mechanism Prediction: Theoretical calculations can be used to model the entire reaction pathway for ester hydrolysis, including the transition states and intermediates. acs.orgresearchgate.net The hydrolysis of esters can proceed through different mechanisms, such as a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. acs.orgnih.gov DFT calculations can determine the activation energies for these different pathways, allowing for the prediction of the most likely mechanism. For aryl esters like this compound, a concerted mechanism is often proposed, where the nucleophilic attack and the departure of the leaving group (naphthoxide) occur in a single step, influenced by the stability of the leaving group. acs.org

The table below outlines key electronic properties of this compound that can be derived from computational analysis and their implications for its chemical reactivity.

Table 2: Electronic Structure Properties and Reactivity Prediction for this compound

| Electronic Property | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability. The naphthalene ring system contributes significantly. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability. Localized on the ester carbonyl group, making it the primary electrophilic site. physchemres.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher polarizability and greater reactivity toward hydrolysis. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies nucleophilic (carbonyl oxygen) and electrophilic (carbonyl carbon) sites, predicting the point of attack for hydrolysis. physchemres.org |

| Natural Bond Orbital (NBO) Charges | Calculated atomic charges. | Quantifies the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen, supporting mechanistic predictions. |

Role in Advanced Materials and Chemical Biology Research

Naphthyl Propionate (B1217596) Derivatives in Ferroelectric Liquid Crystal Applications

Naphthyl propionate derivatives have garnered significant interest in the field of advanced materials, particularly for their application in ferroelectric liquid crystals (FLCs). These materials are characterized by their unique mesomorphic and electro-optical properties, which are largely dictated by their molecular structure.

Synthesis of Chiral Naphthyl Propionate Liquid Crystals

The synthesis of chiral naphthyl propionate liquid crystals often starts from commercially available, optically pure compounds like (S)-naproxen. tandfonline.comtandfonline.com A common synthetic route involves the esterification of (S)-naproxen chloride with various alkanols to produce chiral esters. tandfonline.com This is followed by demethylation to yield naphthols. tandfonline.com These naphthols are then esterified with substituted benzoic acids to afford the final alkyl (S)-2-{6-[4-(4'-alkoxyphenyl)benzoyloxy]-2-naphthyl} propionates. tandfonline.comtandfonline.com It is crucial that these synthetic steps are carried out under conditions that prevent racemization, which is often confirmed using techniques like HPLC with a chiral column. tandfonline.com

Another approach involves using (S)-2-(6-hydroxy-2-naphthyl)propionic acid as a key intermediate. tandfonline.com This compound possesses two functional groups: a hydroxyl group, which becomes part of the molecule's core, and a carboxylic acid group, which is esterified with different alcohols to create the chiral tail of the liquid crystal molecule. tandfonline.com For instance, three homologous series of chiral alkyl (S)-2-{6-[4-(4'-alkoxyphenyl)benzyloxy]-2-naphthyl} propionates have been synthesized with a methylenoxy group linking the core and a straight alkyl chain in the chiral tail. tandfonline.com

Mesomorphic Phase Structures and Electro-Optical Properties of Naphthyl Propionate-Based Systems

Naphthyl propionate-based liquid crystals exhibit a rich variety of mesomorphic phases, which are intermediate states of matter between crystalline solids and isotropic liquids. tandfonline.com The specific phases observed depend on the molecular structure of the compound. Many optically pure naphthyl propionate compounds show an enantiotropic mesomorphic phase, meaning the liquid crystal phase is stable and can be observed upon both heating and cooling. tandfonline.com

Some derivatives, particularly those with a straight terminal chain, have been found to exhibit blue phases (BP) and/or twist grain boundary (TGB A) phases. tandfonline.com Other synthesized series of chiral materials have displayed enantiotropic Smectic A* (SmA) and Smectic C (SmC) phases. tandfonline.com The SmC phase is ferroelectric, meaning it possesses a spontaneous electric polarization that can be switched by an external electric field.

The electro-optical properties of these materials are of significant interest for display applications. Key parameters include spontaneous polarization (Ps) and optical tilt angle. For one series of compounds, the maximum spontaneous polarizations were measured to be in the range of 12.3–19.1 nC/cm². tandfonline.com The optical tilt angles, which describe the tilting of the molecules within the smectic layers, were found to be in the range of 25–30 degrees. tandfonline.com In some cases, thresholdless, V-shaped switching has been observed in ferroelectric liquid crystal mixtures containing achiral swallow-tailed materials. researchgate.net

Influence of Molecular Structure on Liquid Crystalline Behavior

For example, the presence of a fluorine substituent on the biphenyl (B1667301) core of certain naphthyl propionates can influence their mesomorphic properties. tandfonline.com Similarly, the length of the alkyl chain in the chiral tail can affect the optical tilt angle; an increase in the alkyl chain length has been observed to decrease the tilt angle. tandfonline.com However, no significant difference in spontaneous polarization was found with respect to varying alkyl chiral chain lengths in the same series. tandfonline.com The introduction of a swallow-tailed group can lead to the emergence of antiferroelectric phases. researchgate.netacs.org

1-Naphthyl Propionate as a Biochemical Probe and Enzyme Substrate

This compound serves as a valuable tool in biochemical research, primarily as a substrate for detecting and quantifying esterase activity. Its hydrolysis by esterases releases 1-naphthol (B170400), a chromogenic product that can be easily detected and quantified, making it suitable for various enzymatic assays.

Utilization in High-Throughput Screening for Esterase Activity

High-throughput screening (HTS) methods are essential for rapidly screening large numbers of samples for enzymatic activity, a process crucial in drug discovery and directed evolution of enzymes. nih.govnih.gov While synthetic chromogenic substrates like p-nitrophenyl esters are commonly used, they may not always reflect the activity on natural substrates. nih.gov

This compound and other α-naphthyl esters offer an alternative for HTS of esterases. nih.govmetabolomics.se The release of α-naphthol upon hydrolysis can be monitored spectrophotometrically, often after reaction with a coupling agent like Fast Blue RR dye to produce a colored product. metabolomics.se This allows for the quantification of esterase activity in a microplate format, enabling the screening of numerous samples simultaneously. nih.gov For example, this method has been used to screen for esterases from various sources, including wild isolates and variants generated through directed evolution. nih.gov

Development of Novel Enzymatic Assays

This compound is a key component in the development of novel enzymatic assays for esterases. conicet.gov.ardairy-journal.org These assays are used to characterize the substrate specificity and activity of esterases from various organisms. The general principle involves incubating the enzyme with this compound and then measuring the amount of released 1-naphthol. conicet.gov.ar This can be done colorimetrically by adding a diazonium salt, such as Fast Garnet GBC, which reacts with the liberated naphthol to form a colored azo dye. conicet.gov.ar The absorbance of this dye is then measured to determine the enzyme's activity. conicet.gov.ar

Such assays have been employed to study the esterase activities of lactic acid bacteria, where different strains exhibit varying levels of activity towards this compound. conicet.gov.ar They have also been used to characterize esterases from dairy propionibacteria, where activity patterns on different naphthyl substrates can help differentiate between species. dairy-journal.org The kinetic parameters of esterase-catalyzed hydrolysis of this compound, such as kcat/Km, have also been determined for certain enzymes, providing insights into their catalytic efficiency. acs.org

This compound as a Building Block in Complex Organic Synthesis

The utility of a chemical compound as a building block in organic synthesis is determined by its reactivity, structural features, and the ease with which it can be incorporated into more complex molecular architectures. While this compound is commercially available as a chemical intermediate, its specific applications as a foundational precursor in the documented synthesis of complex molecules are not extensively detailed in scientific literature. ictsl.netscribd.com However, by examining its constituent parts—the 1-naphthol and propionate groups—we can understand its potential roles.

Precursor in Naphthalene-Containing Compounds

The naphthalene (B1677914) core is a prevalent structural motif in a variety of significant compounds, particularly in pharmaceuticals and insecticides. The parent molecule of this compound, 1-naphthol, serves as a direct precursor to a range of important chemicals. jst.go.jp For instance, 1-naphthol is a key starting material in the synthesis of the insecticide carbaryl (B1668338) and the beta-blocker nadolol. researchgate.net It is also used in the production of the antidepressant sertraline (B1200038) and the anti-protozoan therapeutic atovaquone. researchgate.net